7-Bromo-N-Boc-4-aminoisochromane
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Overview
Description
7-Bromo-N-Boc-4-aminoisochromane is a chemical compound that features a bromine atom, a tert-butoxycarbonyl (Boc) protected amino group, and an isochromane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-N-Boc-4-aminoisochromane typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine or sodium bicarbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and Boc protection reactions, utilizing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-N-Boc-4-aminoisochromane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium carbonate can be used for nucleophilic substitution reactions.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to remove the Boc group.
Major Products
Substitution: Depending on the nucleophile used, various substituted isochromane derivatives can be obtained.
Deprotection: The major product is the free amine derivative of the compound.
Scientific Research Applications
7-Bromo-N-Boc-4-aminoisochromane has several applications in scientific research:
Biology: The compound can be used to study the effects of brominated and Boc-protected amino compounds on biological systems.
Industry: Used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 7-Bromo-N-Boc-4-aminoisochromane involves its reactivity due to the presence of the bromine atom and the Boc-protected amino group. The bromine atom can participate in electrophilic substitution reactions, while the Boc group can be selectively removed to reveal the reactive amine group .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-4-isochromanone: Similar in structure but lacks the Boc-protected amino group.
7-Bromo-4-chloro-1H-indazol-3-amine: Contains a bromine atom but differs in the core structure and functional groups.
Uniqueness
7-Bromo-N-Boc-4-aminoisochromane is unique due to the combination of the bromine atom and the Boc-protected amino group, which provides distinct reactivity and protection strategies in synthetic chemistry.
Properties
Molecular Formula |
C14H18BrNO3 |
---|---|
Molecular Weight |
328.20 g/mol |
IUPAC Name |
tert-butyl N-(7-bromo-3,4-dihydro-1H-isochromen-4-yl)carbamate |
InChI |
InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(17)16-12-8-18-7-9-6-10(15)4-5-11(9)12/h4-6,12H,7-8H2,1-3H3,(H,16,17) |
InChI Key |
CTERBBHEWMRWIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC2=C1C=CC(=C2)Br |
Origin of Product |
United States |
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